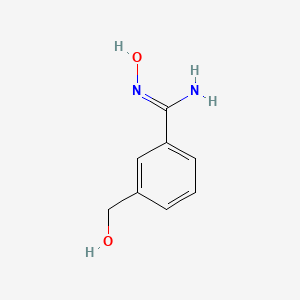![molecular formula C17H21NO B3170092 N-[4-(benzyloxy)benzyl]propan-2-amine CAS No. 940203-28-1](/img/structure/B3170092.png)
N-[4-(benzyloxy)benzyl]propan-2-amine
説明
N-[4-(benzyloxy)benzyl]propan-2-amine, also known as 4-BMC or Brephedrone, is a synthetic cathinone that belongs to the phenethylamine family. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties. The substance was first synthesized in 1996 and has since been used in scientific research.
作用機序
The exact mechanism of action of N-[4-(benzyloxy)benzyl]propan-2-amine is not fully understood, but it is thought to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects of the substance.
Biochemical and Physiological Effects:
The use of this compound has been found to increase heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce hyperactivity in animals. The substance has been found to have addictive properties and can lead to tolerance and dependence with prolonged use.
実験室実験の利点と制限
One advantage of using N-[4-(benzyloxy)benzyl]propan-2-amine in lab experiments is its similarity to other cathinones, which allows for comparative studies. However, the substance's addictive properties and potential for abuse can make it challenging to use in research. Additionally, the limited knowledge of the substance's long-term effects on the brain and body makes it challenging to draw conclusions from research.
将来の方向性
Future research on N-[4-(benzyloxy)benzyl]propan-2-amine could focus on its effects on the brain and body over extended periods of use. Studies could also investigate the substance's effects on different neurotransmitter systems and compare its effects to other stimulants. Additionally, research could explore the potential therapeutic uses of this compound in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
In conclusion, this compound is a synthetic cathinone that has gained popularity in recent years due to its stimulant properties. Its use in scientific research has provided insight into the effects of stimulants on the central nervous system. While the substance has advantages for lab experiments, its addictive properties and potential for abuse make it challenging to use in research. Future research could focus on the substance's long-term effects and potential therapeutic uses.
科学的研究の応用
N-[4-(benzyloxy)benzyl]propan-2-amine has been used in scientific research as a tool to study the effects of stimulants on the central nervous system. It has been found to have similar effects to other cathinones such as mephedrone and methylone. The substance has been used in animal studies to investigate its effects on behavior, locomotion, and dopamine release.
特性
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(2)18-12-15-8-10-17(11-9-15)19-13-16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHHAVVENAMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B3170040.png)


![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine](/img/structure/B3170061.png)
![(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester](/img/structure/B3170063.png)


amine](/img/structure/B3170080.png)

